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Benzo[h]quinoline-2-carbaldehyde

Cat. No.: B1316358
CAS No.: 904886-12-0
M. Wt: 207.23 g/mol
InChI Key: OBDYPKKCCHZQDQ-UHFFFAOYSA-N
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Description

Significance within Polycyclic Aromatic Heterocycles

Benzo[h]quinoline-2-carbaldehyde belongs to the class of polycyclic aromatic heterocycles (PAHs), which are characterized by their fused aromatic ring systems containing at least one heteroatom. The quinoline (B57606) moiety itself, a fusion of a benzene (B151609) and pyridine (B92270) ring, is a key structural motif found in numerous natural products and pharmacologically active compounds. frontiersin.orgnih.gov The extension of this system through the annulation of another benzene ring to form the benzo[h]quinoline (B1196314) scaffold results in a larger, more conjugated π-system. mdpi.com This extended conjugation influences the electronic and photophysical properties of the molecule, making it a subject of interest for applications in electronics and photonics. mdpi.com

Overview of Historical and Emerging Research Trajectories for this compound and Related Structural Motifs

Historically, research on quinoline derivatives has been extensive, driven by their presence in alkaloids and their wide-ranging biological activities. frontiersin.orgnih.gov The exploration of benzo[h]quinoline and its derivatives is a more recent, yet rapidly expanding, field. Initial studies often focused on the synthesis of the core benzo[h]quinoline scaffold. nih.govnih.gov Contemporary research has shifted towards the functionalization of this scaffold to tailor its properties for specific applications. The introduction of the carbaldehyde group at the 2-position of the benzo[h]quinoline core, creating this compound, provides a reactive handle for a multitude of chemical reactions. This has opened up new avenues for the synthesis of more complex molecules, including ligands for metal complexes, components for organic light-emitting diodes (OLEDs), and chemical sensors. smolecule.com

Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₉NO chemspider.comachemblock.com
Molecular Weight207.23 g/mol smolecule.comachemblock.com
IUPAC NameThis compound achemblock.com
CAS Number904886-12-0 chemspider.comachemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[h]quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDYPKKCCHZQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569066
Record name Benzo[h]quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904886-12-0
Record name Benzo[h]quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Benzo[h]quinoline-2-carbaldehyde Core Synthesis

The construction of the benzo[h]quinoline (B1196314) ring system is a pivotal step in obtaining this compound. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations. These approaches often involve the fusion of a pyridine (B92270) ring onto a naphthalene (B1677914) scaffold.

Modified Quinoline (B57606) Synthetic Routes

Classical methods for quinoline synthesis have been adapted to produce the more complex benzo[h]quinoline structure. These adaptations typically involve the use of naphthalen-1-amine as a key starting material, which provides the necessary annulated benzene (B151609) ring.

The Skraup synthesis , a reaction that traditionally produces quinoline from aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent, can be modified to yield benzo[h]quinoline. wikipedia.orgorganicreactions.org In this adaptation, 1-naphthylamine (B1663977) is used in place of aniline. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the benzo[h]quinoline core. The use of an oxidizing agent like nitrobenzene (B124822) is common, and the reaction can be notoriously vigorous, often requiring moderation with substances like ferrous sulfate. wikipedia.orgorgsyn.org

The Doebner–von Miller reaction offers another route, reacting an aniline (in this case, 1-naphthylamine) with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org For instance, the reaction of 1-naphthylamine with methyl vinyl ketone, catalyzed by acids like FeCl₃ and ZnCl₂, can yield substituted benzo[h]quinolines. researchgate.net The mechanism is thought to involve a conjugate addition followed by cyclization and dehydrogenation. wikipedia.org

The Friedländer synthesis provides a versatile method for quinoline and, by extension, benzo[h]quinoline synthesis through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org An analogous sequence to produce the benzo[h]quinoline core would involve the condensation of 1-amino-2-naphthalenecarbaldehyde with a suitable carbonyl compound. nih.gov This reaction can be catalyzed by either acids or bases. organicreactions.orgnih.gov The choice of catalyst and reaction conditions can be crucial for achieving good yields. organic-chemistry.org

Classical MethodKey Reactants for Benzo[h]quinoline SynthesisGeneral Conditions
Skraup 1-Naphthylamine, Glycerol, Oxidizing AgentSulfuric acid, Heat wikipedia.orgorganicreactions.org
Doebner-von Miller 1-Naphthylamine, α,β-Unsaturated CarbonylAcid catalyst (e.g., HCl, Lewis acids) wikipedia.orgsynarchive.com
Friedländer 1-Amino-2-naphthalenecarbaldehyde, Carbonyl compound with α-methylene groupAcid or base catalysis, Heat wikipedia.orgorganicreactions.orgnih.gov

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and has been effectively used in the synthesis of quinoline derivatives. thieme-connect.dechemijournal.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.denih.gov While direct formylation of the pre-formed benzo[h]quinoline at the 2-position can be challenging, a common strategy involves the synthesis of a 2-chloro-3-formylquinoline derivative from an N-arylacetamide, which can then be further modified. researchgate.netrsc.org For the benzo[h]quinoline system, this would entail starting with N-(1-naphthyl)acetamide. The reaction proceeds via cyclization and formylation to yield a 2-chloro-benzo[h]quinoline-3-carbaldehyde. The chloro group can subsequently be removed or replaced.

This method is advantageous as it introduces the aldehyde functionality during the construction of the heterocyclic ring. The reaction conditions are generally mild, and the yields can be good, particularly with electron-donating groups on the aryl ring. chemijournal.comresearchgate.net

ReactantReagentProduct Type
N-(1-Naphthyl)acetamideVilsmeier-Haack Reagent (DMF/POCl₃)2-Chloro-benzo[h]quinoline-3-carbaldehyde researchgate.net

Diels–Alder Cycloadditions

The Diels-Alder reaction , specifically the aza-Diels-Alder variant known as the Povarov reaction, presents a robust strategy for constructing the quinoline and benzo[h]quinoline framework. rsc.orgescholarship.org This [4+2] cycloaddition typically involves the reaction of an electron-rich alkene with an imine (the aza-diene) generated in situ from an aromatic amine and an aldehyde. rsc.org For the synthesis of a benzo[h]quinoline core, 1-naphthylamine would be reacted with an aldehyde to form the necessary imine. The subsequent cycloaddition with an alkene or alkyne, often catalyzed by a Lewis acid, leads to a dihydroquinoline intermediate that is then oxidized to the aromatic quinoline. rsc.org This approach offers a high degree of flexibility in introducing substituents onto the resulting benzo[h]quinoline ring. escholarship.orgescholarship.org

Base-Mediated Annulation and Intramolecular Cyclizations

Modern synthetic strategies have focused on developing more atom- and step-economical methods. One such approach is a base-mediated annulation and intramolecular cyclization cascade . nih.gov A recently developed method utilizes a lithium-hexamethyldisilazane (LiHMDS)-catalyzed double annulation cascade reaction between benzonitriles and diynones to produce functionalized benzo[h]quinolines in high yields. nih.govresearchgate.net This one-pot synthesis involves the formation of two new carbon-carbon bonds and one carbon-nitrogen bond. nih.gov The reaction's regioselectivity is influenced by both steric and electronic factors of the substrates. nih.gov

Another strategy involves the intramolecular cyclization of suitably substituted precursors. For example, N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization using polyphosphoric acid (PPA) at elevated temperatures to yield substituted benzo[h]quinoline derivatives. nih.gov

Nanocatalyzed Green Synthesis Protocols

In recent years, there has been a significant shift towards environmentally benign synthetic methods. Nanocatalyzed green synthesis protocols have emerged as a promising alternative for the synthesis of quinoline and benzo[h]quinoline derivatives. nih.govacs.org These methods often utilize magnetic nanocatalysts, which can be easily recovered and reused for multiple reaction cycles, thus reducing waste and cost. nih.gov

For example, the synthesis of benzo[h]quinoline-4-carboxylic acid derivatives has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, 1-naphthylamine, and pyruvic acid using a magnetic nanocatalyst. nih.gov These reactions can often be performed under solvent-free conditions or in environmentally friendly solvents like ethanol (B145695), with short reaction times and high yields. nih.govacs.org The use of nanocatalysts represents a significant advancement in the sustainable synthesis of these important heterocyclic compounds.

Nanocatalyst TypeReactantsKey Advantages
Magnetic NanoparticlesAromatic aldehyde, 1-Naphthylamine, Pyruvic acidHigh yields, Short reaction times, Catalyst reusability, Solvent-free conditions nih.gov
Fe₃O₄@SiO₂-APTES-TFAα-Methylene ketones, 2-Aminoaryl ketonesGood yields, Use of ethanol as a green solvent nih.gov

Functionalization and Derivatization Strategies of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the nucleophilic character of the quinoline nitrogen. This dual reactivity allows for a diverse range of functionalization and derivatization strategies.

Condensation Reactions

Condensation reactions represent a fundamental class of transformations for the derivatization of this compound, providing access to a variety of important molecular scaffolds. These reactions typically involve the nucleophilic attack of an amine or a related species on the aldehydic carbon, followed by the elimination of a water molecule.

The reaction of this compound with primary amines readily affords Schiff bases, also known as imines. These compounds are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The formation of the imine bond introduces a new point of structural diversity, allowing for the facile introduction of a wide range of substituents.

For instance, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with various anilines is a well-established method for the synthesis of quinoline-based Schiff bases. ajgreenchem.com While not directly involving this compound, this highlights the general reactivity of the formyl group on the quinoline framework. The synthesis of new Schiff base ligands derived from the condensation of 4,4'-diaminodiphenylsulfone with benzo[h]quinoline has also been reported, indicating the versatility of this reaction. researchgate.net

Table 1: Synthesis of Schiff Bases from Quinoline Aldehyde Derivatives

Aldehyde ReactantAmine ReactantProductReaction ConditionsYield (%)Reference
2-Chloro-3-formyl quinoline derivatives6-Substituted benzothiazole (B30560)Quinoline and benzothiazole containing Schiff's BasesAcetic acid, Ethyl alcohol, Room temperature88-98 ajgreenchem.com
Benzo[h]quinoline4,4'-diaminodiphenylsulfoneSchiff base ligandsNot specifiedNot specified researchgate.net

The condensation of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. These compounds are of significant interest due to their diverse biological activities and their utility as precursors for the synthesis of other heterocyclic systems. A new series of pyrrolinone and hydrazone derivatives containing a benzo[h]quinoline core has been synthesized and evaluated for their insecticidal activity. nih.gov The synthesis involved the condensation of an acid hydrazide with various carbonyl compounds, including those with a benzo[h]quinoline moiety. nih.gov

Furthermore, the synthesis of quinoline-based hydrazide-hydrazones has been achieved through a convergent approach, involving the amide coupling of an aryl hydrazone with a carboxylic acid. nih.gov This methodology has been applied to generate a diverse library of analogues for biological screening. nih.gov

Table 2: Synthesis of Hydrazone Derivatives from Quinoline Aldehydes

Aldehyde ReactantHydrazine ReactantProductReaction ConditionsYield (%)Reference
Substituted 2-chloro-quinoline-3-carbaldehydesHydrazine hydrateQuinoline hydrazonesEthanol, Room temperature74-87 nih.gov
Carbonyl compounds with a benzo[h]quinoline moietyAcid hydrazidePyrrolinone and hydrazone derivativesNot specifiedNot specified nih.gov

The strategic use of annelation reactions with this compound derivatives provides a direct route to complex, fused heterocyclic systems. A notable example is the synthesis of benzo[h]pyrazolo[3,4-b]quinolines.

In a specific synthetic route, 2-chlorobenzo[h]quinoline-3-carbaldehyde, a derivative of the primary compound of interest, was utilized as a key precursor. bepls.com The aldehyde group was first protected as an acetal. bepls.com Subsequent reaction with hydrazine or methylhydrazine, followed by acid-catalyzed cyclization, afforded the corresponding 10H-benzo[h]pyrazolo[3,4-b]quinoline or its 10-methyl derivative. bepls.com This transformation highlights a powerful strategy for constructing novel polycyclic aromatic systems with potential applications in medicinal chemistry, as these derivatives were synthesized as potential topoisomerase inhibitors. bepls.com

Table 3: Synthesis of Benzo[h]pyrazolo[3,4-b]quinolines

Starting MaterialReagentsIntermediateFinal ProductReaction ConditionsReference
2-Chlorobenzo[h]quinoline-3-carbaldehyde1. Acetal formation 2. Hydrazine or MethylhydrazineAcetal-protected hydrazone10H-Benzo[h]pyrazolo[3,4-b]quinoline or 10-Methyl-10H-benzo[h]pyrazolo[3,4-b]quinolineHeating in acidified ethanol bepls.com

Nucleophilic Substitution Reactions

The aldehyde functionality in this compound and its analogs is a key site for nucleophilic attack. The reactivity of the quinoline ring system, particularly when substituted with activating groups like halogens, allows for a diverse range of nucleophilic substitution reactions.

For instance, 2-chloroquinoline-3-carbaldehyde, a related analog, readily undergoes nucleophilic substitution. rsc.org It can react with thiomorpholine (B91149) in the presence of anhydrous potassium carbonate to yield 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org This product can then participate in condensation reactions with various acetophenones under microwave irradiation to form unsaturated ketones. rsc.org

Furthermore, multicomponent reactions highlight the versatility of this scaffold. The reaction of substituted 2-chloro-3-formyl-quinolines with urea (B33335) and ethyl acetoacetate (B1235776) or 5,5-dimethylcyclohexane-1,3-dione, catalyzed by sodium nitrate, results in the formation of tetrahydropyrimidine-5-carboxylates and tetrahydro-quinazoline-2,5(1H,3H)-diones, respectively. rsc.org Another example involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid, which leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through an initial nucleophilic addition of the amino group to the aldehyde, followed by condensation and elimination of HCl. rsc.org

The reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) demonstrates a tandem nucleophilic substitution and cyclization, ultimately forming tetrazolo[1,5-a]quinoline-4-carbaldehyde. rsc.org This product can further react to yield a dimethoxymethyl-substituted tetrazolo[1,5-a]quinoline. rsc.org A catalyst-free nucleophilic substitution of hydrogen in the quinoline ring has also been achieved using acylethynylpyrroles, leading to the stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org

These examples underscore the importance of nucleophilic substitution reactions in the functionalization of the this compound framework, providing pathways to a wide array of complex heterocyclic systems.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of benzoquinoline derivatives, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

While specific examples for this compound are not prevalent in the provided search results, the broader class of benzo[h]quinolines undergoes intramolecular cyclization. For example, N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can be cyclized using polyphosphoric acid to form 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. nih.gov This highlights the potential for developing intramolecular cyclization strategies for appropriately substituted this compound derivatives.

Transition-metal catalysis is instrumental in arylation, alkynylation, and alkenylation reactions of quinoline systems. Ruthenium-catalyzed C-H alkenylation of indoles provides a precedent for similar transformations on the benzo[h]quinoline core. beilstein-journals.org Rhodium-catalyzed annulation of anilines with alkynic esters to produce quinoline carboxylates also demonstrates the utility of transition metals in building the quinoline framework itself. researchgate.net While direct examples with this compound are not detailed, the reactivity of the quinoline nucleus suggests its suitability for such catalytic C-C bond-forming reactions.

The formation of carbon-heteroatom bonds is a critical transformation in the synthesis of functionalized benzoquinolines. Transition-metal catalyzed reactions are at the forefront of these methodologies. nih.gov For instance, palladium-catalyzed oxidation reactions can introduce C-O bonds. nih.gov The mechanism often involves the cleavage of a C-H bond by a palladium(II) complex, followed by oxidation and reductive elimination to form the C-heteroatom bond. nih.gov

Rhodium catalysts have been employed for the borylation of alkanes, where a rhodium-boryl intermediate selectively cleaves a C-H bond, leading to the formation of a B-C bond. nih.gov While not directly applied to this compound in the provided literature, these methods represent powerful strategies for introducing heteroatoms into the benzo[h]quinoline scaffold.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the benzo[h]quinoline ring system are influenced by the electronic nature of the fused rings and the directing effects of existing substituents. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, while the carbocyclic rings are more susceptible.

Formylation reactions, a type of electrophilic substitution, have been studied on related quinoline derivatives. The Vilsmeier-Haack and Duff reactions have been successfully used for the double formylation of 8-hydroxy-2-methylquinoline and 8-(dimethylamino)quinoline, yielding the corresponding 5,7-dicarbaldehydes. nih.gov Similarly, 10-hydroxybenzo[h]quinoline (B48255) can be doubly formylated to produce 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde. nih.gov These examples indicate that the benzo[h]quinoline nucleus can undergo electrophilic substitution under appropriate conditions, with the position of substitution being directed by activating groups.

Oxidation and Reduction Pathways

The aldehyde group and the quinoline ring of this compound are susceptible to both oxidation and reduction.

The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents. The quinoline ring itself can also undergo oxidation. For example, the selective oxidation of a sulfur-substituted benzo[h]quinoline with hydrogen peroxide can first yield a sulfoxide (B87167) and then a sulfone. nih.gov

Metabolic studies on the parent benzo[h]quinoline have shown that it can be oxidized by rat liver homogenates to form dihydrodiols, such as 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline and 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline. nih.gov Interestingly, unlike benzo[f]quinoline (B1222042), benzo[h]quinoline does not appear to form an N-oxide, likely due to steric hindrance around the nitrogen atom. nih.gov

The electrochemical properties of related quinolinecarbaldehydes have been investigated, revealing that the presence of certain substituents can influence their reduction and oxidation potentials. nih.gov For example, a methyl group was found to facilitate oxidation, while the reduction potential became more negative. nih.gov

Regioselective Functionalization Approaches

The regioselective functionalization of the benzo[h]quinoline scaffold is a critical area of research, enabling the synthesis of derivatives with tailored electronic and biological properties. The presence of a carbaldehyde group at the 2-position of the benzo[h]quinoline core, creating this compound, introduces a significant electronic and steric influence that directs the position of subsequent chemical modifications. Research into the regioselective functionalization of this specific compound is emerging, with methodologies primarily focusing on transition-metal-catalyzed C-H activation, where the aldehyde group can act as a directing group.

The electronic nature of the benzo[h]quinoline system, combined with the directing capabilities of the aldehyde and the lone pair of the nitrogen atom, dictates the outcome of functionalization reactions. Generally, the nitrogen atom in quinoline and its derivatives directs functionalization to the C2 and C8 positions. However, the presence of the aldehyde at C2 can alter this preference.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct arylation of C-H bonds. In a study on the related quinoline-8-carbaldehydes, a method for palladium-catalyzed direct C-H arylation was developed for the synthesis of aryl quinolinyl ketones. bohrium.com This suggests that the aldehyde group in this compound could similarly direct functionalization. While specific studies on this compound are limited, the principles from quinoline-8-carbaldehyde can be extrapolated. The proposed mechanism involves the formation of a palladacycle intermediate, facilitated by the coordination of the palladium catalyst to both the nitrogen of the quinoline ring and the oxygen of the aldehyde. This directs the C-H activation to the adjacent C3 position.

A range of aryl quinolinyl ketones were synthesized from quinoline-8-carbaldehydes with good to excellent yields, demonstrating a broad functional group tolerance. bohrium.com Aryl iodides with electron-donating groups and aryl diazonium salts with electron-withdrawing groups showed excellent reactivity. bohrium.com

Table 1: Palladium-Catalyzed Direct C-H Arylation of Quinoline-8-carbaldehydes with Aryl Iodides

EntryAryl IodideProductYield (%)
14-Iodotoluene8-(4-Methylbenzoyl)quinoline85
24-Iodoanisole8-(4-Methoxybenzoyl)quinoline82
31-Iodo-4-nitrobenzene8-(4-Nitrobenzoyl)quinoline55
41-Iodo-3-methoxybenzene8-(3-Methoxybenzoyl)quinoline78

Data extrapolated from studies on quinoline-8-carbaldehyde. bohrium.com

Table 2: Palladium-Catalyzed Direct C-H Arylation of Quinoline-8-carbaldehydes with Aryl Diazonium Salts

EntryAryl Diazonium SaltProductYield (%)
14-Nitrobenzenediazonium tetrafluoroborate8-(4-Nitrobenzoyl)quinoline92
24-Cyanobenzenediazonium tetrafluoroborate8-(4-Cyanobenzoyl)quinoline88
34-Bromobenzenediazonium tetrafluoroborate8-(4-Bromobenzoyl)quinoline85
44-Methylbenzenediazonium tetrafluoroborate8-(4-Methylbenzoyl)quinoline65

Data extrapolated from studies on quinoline-8-carbaldehyde. bohrium.com

Functionalization at Other Positions

While the aldehyde at C2 is expected to direct functionalization to C3, other positions on the benzo[h]quinoline ring system remain potential sites for substitution, particularly on the benzo ring. The regioselectivity will be influenced by the reaction conditions and the nature of the reagents. For instance, electrophilic aromatic substitution would likely be directed to the 5, 6, 7, and 10 positions of the benzo moiety, though the deactivating nature of the quinoline ring and the aldehyde group would necessitate harsh conditions.

Recent comprehensive reviews on the regioselective functionalization of quinolines through C-H activation highlight the versatility of this approach to target nearly all positions of the quinoline scaffold, depending on the catalyst and directing group strategy employed. nih.govnih.gov For benzo[h]quinoline itself, regioselective sp² C-H functionalization has been reported, demonstrating the feasibility of modifying this complex heterocyclic system. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Benzo[h]quinoline-2-carbaldehyde, various NMR experiments have been employed to assign the chemical shifts of its protons and carbons, offering insights into its electronic environment and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of a related compound, 7,8-Benzoquinoline, shows characteristic signals for the aromatic protons. chemicalbook.com For quinoline-2-carbaldehyde, a structurally similar compound, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift, around 10.23 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the range of 7.5 to 9.3 ppm. chemicalbook.comrsc.org

Table 1: Representative ¹H NMR Spectral Data for a Quinoline-2-carbaldehyde Analog

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO10.23s-
H-8'8.31d8.4
H-5'8.25d8.5
H-3'8.03d8.4
H-4'7.90d8.2
H-6'7.83dd8.3, 7.1
H-7'7.69t7.5

Data obtained in CDCl₃ at 400 MHz for Quinoline-2-carbaldehyde. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In quinoline-2-carbaldehyde, the carbonyl carbon of the aldehyde group is highly deshielded and resonates at approximately 193.9 ppm. rsc.org The carbon atoms of the benzoquinoline ring system appear in the aromatic region, typically between 117 and 153 ppm. rsc.org The specific chemical shifts are influenced by the nitrogen heteroatom and the electron-withdrawing aldehyde group.

Table 2: Representative ¹³C NMR Spectral Data for a Quinoline-2-carbaldehyde Analog

Carbon Chemical Shift (δ, ppm)
C=O193.9
C-2'152.7
C-8a'148.0
C-4'137.5
C-6'130.6
C-8'130.5
C-5'130.2
C-3'129.3
C-7'128.0
C-4a'117.5

Data obtained in CDCl₃ at 101 MHz for Quinoline-2-carbaldehyde. rsc.org

Multinuclear NMR for Heteroatom Analysis (e.g., ¹⁵N NMR)

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms in a molecule. Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide unique structural insights. researchgate.net For quinoline-type structures, the nitrogen chemical shift is influenced by its hybridization and participation in the aromatic system. researchgate.net Advances in techniques like 1H-15N HSQC have made it more accessible for structural elucidation of nitrogen-containing compounds. researchgate.net

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. nih.gov For quinoline derivatives, HRMS can confirm the presence and number of nitrogen and oxygen atoms in the molecule with high confidence. mdpi.com This technique is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unar.ac.id This technique is particularly useful for analyzing volatile and thermally stable compounds. unar.ac.idatlantis-press.com In the context of this compound, GC-MS can be used to assess the purity of a sample and to identify any byproducts from a chemical reaction. mdpi.com The mass spectrum obtained from the GC-MS analysis reveals the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. mdpi.comresearchgate.net

Infrared Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. For complex heterocyclic systems like this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes of its constituent parts.

While a specific, complete, and peer-reviewed FTIR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be inferred from data on closely related structures, such as quinoline-2-carboxaldehyde and other substituted quinoline-carbaldehydes. nist.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The key vibrational modes for this compound would include the stretching of the aldehyde group, as well as vibrations associated with the fused aromatic ring system.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy offers high resolution and sensitivity for analyzing the vibrational modes of molecules. For this compound, the most prominent features in its FTIR spectrum would be the carbonyl (C=O) stretching vibration of the aldehyde functional group and the various C-H and C=C/C=N stretching and bending vibrations of the aromatic framework.

The carbonyl stretching frequency is particularly diagnostic. In aromatic aldehydes, the ν(C=O) band is typically strong and appears in the region of 1710-1685 cm⁻¹. The conjugation of the aldehyde group with the benzo[h]quinoline (B1196314) ring system is expected to lower this frequency compared to a non-conjugated aldehyde.

The spectrum would also display multiple bands corresponding to the aromatic structure:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: These are observed in the 1650-1450 cm⁻¹ region and are characteristic of the quinoline ring system.

In-plane and out-of-plane C-H bending: These vibrations occur at lower wavenumbers and provide information about the substitution pattern on the aromatic rings.

In a study on related quinoline-3-carbaldehyde derivatives, characteristic IR bands were observed for the aldehyde C-H stretch around 2850-2750 cm⁻¹, the C=O stretch around 1690 cm⁻¹, and aromatic C=C stretching around 1570-1450 cm⁻¹. mdpi.com For quinoline-2-carboxaldehyde, the parent compound without the additional fused benzene (B151609) ring, a condensed phase IR spectrum is available, which serves as a foundational reference. nist.gov

Table 1. Expected Characteristic FTIR Absorption Bands for this compound based on Analogous Compounds.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityReference Compound(s)
Aromatic C-H Stretch3100 - 3000Medium to WeakQuinoline Derivatives mdpi.comresearchgate.net
Aldehyde C-H Stretch2850 - 2750WeakQuinoline-3-carbaldehydes mdpi.com
Carbonyl (C=O) Stretch1710 - 1685StrongQuinoline-3-carbaldehydes mdpi.com
Aromatic C=C and C=N Stretch1650 - 1450Medium to StrongQuinoline Derivatives mdpi.comresearchgate.netresearchgate.net
Aromatic C-H Out-of-Plane Bending900 - 675StrongGeneral Aromatic Compounds

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and photoluminescence, provides insights into the electronic transitions within a molecule. For an extended π-conjugated system like this compound, these techniques are crucial for understanding its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions characteristic of its large aromatic system. The fusion of the benzene ring to the quinoline moiety (forming the phenanthrene-like core) results in a bathochromic (red) shift of the absorption bands compared to quinoline itself.

Studies on related 10-hydroxybenzo[h]quinoline (B48255) derivatives reveal intense absorption bands in the UV-A and visible regions. nih.gov For instance, derivatives containing cyanoacrylic acid groups exhibit absorption maxima (λ_max) ranging from approximately 320 nm to over 500 nm, depending on the specific substituents. nih.gov These absorptions are attributed to intramolecular charge transfer (ICT) transitions. For this compound, one would expect several absorption bands corresponding to electronic transitions within the fused aromatic rings. The lowest energy absorption would likely be an n → π* transition associated with the nitrogen lone pair and the carbonyl oxygen, although this is often weak and may be obscured by stronger π → π* bands.

Table 2. UV-Vis Absorption Data for Related Benzo[h]quinoline Derivatives in Methanol. nih.gov
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Benzo[h]quinolin-10-ol derivative 1a323, 396, 51325100, 11400, 10200
Benzo[h]quinolin-10-ol derivative 2a364, 46120100, 15400

Photoluminescence Studies

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Many extended aromatic systems like benzo[h]quinoline are fluorescent. The emission properties are sensitive to the molecular structure, substituents, and the solvent environment.

Research on new benzo[h]quinolin-10-ol derivatives shows fluorescence emission maxima in the range of 400–675 nm. nih.gov These compounds were found to exhibit very weak fluorescence in solution, with quantum yields below 1.5%. nih.gov The specific emission wavelength and intensity for this compound would depend on the energy of its lowest excited singlet state and the efficiency of radiative versus non-radiative decay pathways. The presence of the aldehyde group, an electron-withdrawing group, can influence the charge distribution in the excited state and thus affect the emission properties compared to the parent benzo[h]quinoline. The photoluminescence of various quinoline derivatives is an active area of research, with applications in chemosensors and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While the crystal structure of this compound itself is not publicly documented, the structure of a very closely related compound, 2-Chloro-benzo[h]quinoline-3-carbaldehyde , has been determined by single-crystal X-ray diffraction. iucr.orgresearchgate.netnih.gov This analog provides excellent insight into the expected structural features of the benzo[h]quinoline framework.

The study revealed that the fused benzo[h]quinolinyl ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.016 Å. iucr.orgnih.gov In this analog, the formyl (aldehyde) group is slightly twisted out of the plane of the aromatic ring system, with a C—C—C—O torsion angle of 10.7°. iucr.orgnih.gov This planarity is a key feature of large aromatic systems. It is highly probable that this compound would also adopt a largely planar conformation in the solid state to maximize π-orbital overlap.

The crystal structure of the parent quinoline-2-carboxaldehyde has also been solved, showing two nearly planar molecules in the asymmetric unit. researchgate.net In that structure, molecules are linked by weak C—H···O interactions. researchgate.net Similar non-covalent interactions would likely play a significant role in the crystal packing of this compound.

Table 3. Crystallographic Data for the Analogous Compound 2-Chloro-benzo[h]quinoline-3-carbaldehyde. iucr.orgresearchgate.net
ParameterValue
Chemical FormulaC₁₄H₈ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9833 (2)
b (Å)12.4722 (6)
c (Å)21.4561 (13)
β (°)90.687 (6)
Volume (ų)1065.87 (10)
Z (Molecules per unit cell)4

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the physical properties and stability of a compound as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study the thermal properties of materials, such as melting point, glass transitions, and decomposition.

Table 1: DSC Data for Selected Benzo[h]quinolin-10-ol Derivatives

CompoundMelting Endotherm (°C)
Derivative 1a240
Derivative 2a175

Note: The data in this table is for derivatives of benzo[h]quinolin-10-ol and not this compound itself. mdpi.com

Electrochemical Characterization Techniques

Electrochemical methods are employed to study the redox properties of molecules, providing information about their electron transfer capabilities.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a CV experiment, the working electrode potential is ramped linearly versus time. When the potential reaches a set value, the ramp is reversed. This process can be repeated for multiple cycles. The current at the working electrode is plotted versus the applied voltage to give the cyclic voltammogram. CV can be used to study a wide range of electrochemical processes, including determining the oxidation and reduction potentials of a compound.

Specific cyclic voltammetry data for this compound is not extensively documented. However, research on related quinolinecarbaldehydes and benzo[h]quinoline derivatives offers a clear picture of the expected electrochemical behavior. For example, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde have been investigated. mdpi.com The study revealed a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. mdpi.com

In a study on benzo[h]quinolin-10-ol derivatives, cyclic voltammetry measurements in a Bu4NPF6/DMF solution did not show a reduction process but did reveal oxidation processes for one of the derivatives and a reference compound. nih.gov The onset oxidation potential (Eox_onset) for the benzo[h]quinolin-10-ol derivative was found to be 0.53 V. nih.gov It was also noted that for another derivative with two electron-withdrawing groups, the oxidation potential was expected to be lower. nih.gov

Table 2: Cyclic Voltammetry Data for Selected Quinoline and Benzo[h]quinoline Derivatives

CompoundOnset Oxidation Potential (Eox_onset) (V)
Benzo[h]quinolin-10-ol derivative 2a0.53
N719 (reference dye)0.33

Note: The data in this table is for a derivative of benzo[h]quinolin-10-ol and a reference dye, not this compound. nih.gov

These findings suggest that the electrochemical properties of this compound would also be influenced by its specific molecular structure, particularly the electron-donating or electron-withdrawing nature of its substituents.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become a cornerstone in modern chemical research, offering a detailed view of molecular behavior. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this fundamental information, a wide array of chemical properties can be derived, providing a predictive framework for molecular stability, reactivity, and spectroscopy. For complex heterocyclic systems like Benzo[h]quinoline-2-carbaldehyde, these calculations are invaluable.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems, including quinoline (B57606) derivatives. rsc.orgnih.gov DFT methods, often employing functionals like B3LYP, are routinely used to predict geometries, reaction mechanisms, and various electronic properties. researchgate.netnih.govdoi.org

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net This process calculates the forces on each atom and adjusts their positions until a stable structure is located. For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (2-Chlorobenzo[h]quinoline-3-carbaldehyde) Data from X-ray crystallography, which provides a benchmark for computational results.

ParameterValue
Planarity (r.m.s. deviation)0.016 Å
C—C—C—O Torsion Angle10.7 (4)°
Source: researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons, characterizing its nucleophilic nature. The LUMO energy relates to the electron affinity and signifies its ability to accept electrons, reflecting its electrophilic nature. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic rings, while the LUMO would likely be centered on the quinoline ring system and the electron-withdrawing carbaldehyde group. DFT calculations on various benzoquinoline derivatives have shown that substitutions on the ring system can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. doi.org

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Quinoline Compounds This table demonstrates typical energy values obtained from DFT calculations for similar molecular structures.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoline-6.646-1.8164.830
Substituted HBQ-a (CN group)-6.21-2.883.33
Substituted HBQ-b (NO₂ group)-6.55-2.763.79
Source: doi.orgscirp.org

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. ajchem-a.com It is plotted on the surface of the electron density, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like the oxygen and nitrogen in this compound) and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites, often around hydrogen atoms bonded to electronegative atoms or in regions of low electron density, are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the quinoline nitrogen atom, identifying them as primary sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the aldehyde proton and the hydrogen atoms of the aromatic rings.

Table 3: Key Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added; measures electron acceptor capability.
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron; measures electron donor capability.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution or charge transfer. scirp.org A higher value indicates greater stability.
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the ability of a species to accept electrons; a global index of electrophilic character. rsc.org
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability.

These descriptors are calculated using the HOMO and LUMO energy values obtained from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (like UV-Vis). doi.orgresearchgate.net TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital, which correspond to the absorption bands observed in an experimental spectrum. nih.govscirp.org

The method provides information on the wavelength of maximum absorption (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. scirp.org By analyzing the molecular orbitals involved in the main electronic transitions, one can characterize them as π → π* or n → π* transitions. For a molecule like this compound, with its extensive conjugated π-system, intense π → π* transitions are expected to dominate the UV-Vis spectrum. Computational studies on related quinoline derivatives have shown good agreement between TD-DFT predicted spectra and experimental measurements. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. q-chem.com This analysis is instrumental in understanding the hybridization of atoms and the electronic structure of molecules like this compound. icm.edu.pl

In a related quinoline derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis revealed the presence of π-π* orbital interactions within the rings of its conformers. dergi-fytronix.com The stability of the molecule is influenced by hyperconjugative interactions and charge delocalization, which can be quantified using NBO analysis. icm.edu.pl For instance, in 1-azanapthalene-8-ol (8-hydroxyquinoline), NBO analysis has been used to study these stabilizing effects. icm.edu.pl The analysis provides insights into donor-acceptor interactions, which are evaluated using a second-order Fock matrix. researchgate.net

NBO analysis can also determine the natural atomic charges, which for a similar quinoline derivative, showed the highest negative charge on the oxygen atom of the hydroxyl group and the most significant positive charge on the carbon atom of the C-N functional group. icm.edu.pl Such analyses provide a quantitative basis for understanding the electronic landscape of the molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound and its derivatives. By simulating reaction pathways, chemists can gain a deeper understanding of the underlying principles governing these transformations.

For instance, in the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, a conceivable mechanism involves the initial formation of an (E,E)-imine from a diene precursor through enamine-imine tautomerization. nih.gov Subsequent intramolecular electrocyclization of this imine intermediate is proposed to be a key step in the reaction cascade. nih.gov

Thermodynamics of Reaction Pathways (e.g., HAT, SPLET mechanisms)

The antioxidant activity of quinoline derivatives has been a subject of interest, with computational studies playing a key role in understanding the mechanisms involved. The Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SPLET) are two common mechanisms for radical scavenging.

For selected salicylidene imines, which share structural similarities with Schiff bases derived from quinoline aldehydes, density functional theory (DFT) calculations have been employed to determine the preferable antioxidative mechanism. researchgate.net These studies suggest that in non-polar environments, the HAT mechanism is predominant, while the SPLET mechanism is favored in polar surroundings. researchgate.net The competition between these two pathways is a critical aspect of their antioxidant action. researchgate.net

Exploration of Electrophilic and Nucleophilic Centers

Identifying the electrophilic and nucleophilic centers within a molecule is fundamental to predicting its reactivity. youtube.commasterorganicchemistry.compressbooks.pubyoutube.com An electrophile, or "electron-loving" species, possesses a region of low electron density, often characterized by a partial or full positive charge. youtube.commasterorganicchemistry.com Conversely, a nucleophile is an "electron-rich" species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.compressbooks.pub

In the context of benzo[f]quinoline (B1222042) derivatives, DFT simulations have been used to identify both electrophilic and nucleophilic centers, which helps in understanding the reaction pathways. nih.gov For a generic carbonyl compound, the carbon atom of the carbonyl group is typically an electrophilic center due to the higher electronegativity of the oxygen atom, which withdraws electron density. youtube.com The oxygen atom, with its lone pairs of electrons, acts as a nucleophilic center. youtube.com The presence of the aldehyde functional group at the 2-position of the benzo[h]quinoline (B1196314) framework significantly influences the compound's chemical behavior and reactivity patterns. smolecule.com

The table below outlines the key reactive centers in a molecule like this compound based on general principles of organic chemistry.

Reactive Center Type Description
Carbonyl CarbonElectrophilicThe carbon atom of the C=O group is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.
Carbonyl OxygenNucleophilicThe oxygen atom of the C=O group has lone pairs of electrons and can act as a nucleophile or a Lewis base.
Quinoline NitrogenNucleophilicThe nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential nucleophilic site.
Aromatic RingsNucleophilicThe π-electron system of the fused aromatic rings can act as a nucleophile in certain reactions.

Solvation Models (e.g., IEFPCM)

The influence of the solvent on reaction mechanisms and molecular properties is a critical factor that can be investigated using computational solvation models. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is one such method that simulates the effect of a solvent by representing it as a continuous dielectric medium.

In a study on benzo[h]quinoline-2-methylresorcinol, simulations were performed in both the gas phase and in water using a continuous solvation model to understand the impact of the solvent on intermolecular interactions. nih.gov These models are essential for accurately predicting the behavior of molecules in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility, interactions, and the time evolution of chemical processes.

Car–Parrinello molecular dynamics (CPMD) has been employed to study the dynamics of hydrogen bonds in systems containing benzo[h]quinoline moieties. nih.gov These simulations, performed in both the gas and crystalline phases, shed light on the principal components of interactions responsible for self-assembly. nih.gov By analyzing the time evolution of metric parameters of hydrogen bonds and their vibrational properties, a deeper understanding of these crucial non-covalent interactions can be achieved. nih.gov

Computational Studies on Advanced Material Applications

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for applications in advanced materials. Computational studies are instrumental in designing and predicting the performance of these materials.

Derivatives of benzo[h]quinoline are being explored for their potential use in organic light-emitting diodes (OLEDs) and other functional materials due to their photoluminescence and self-assembly capabilities. smolecule.com Computational methods like DFT can be used to estimate the frontier molecular orbitals of these molecules and calculate their UV-vis absorption spectra, which are crucial parameters for applications in dye-sensitized solar cells (DSSCs). nih.gov For instance, new benzo[h]quinolin-10-ol derivatives have been investigated as co-sensitizers in DSSCs, with DFT studies supporting the experimental findings. nih.gov

The interaction of benzo[h]quinoline derivatives with DNA has also been studied computationally, suggesting their potential as DNA-intercalating agents for antitumor applications. nih.gov These computational insights are vital for the rational design of new materials with tailored properties.

Co-adsorbent Chemical Structure Importance in Dye-Sensitized Solar Cells (DSSCs)

In the field of Dye-Sensitized Solar Cells (DSSCs), co-adsorbents play a critical role in enhancing device performance by preventing the aggregation of dye molecules on the titanium dioxide (TiO2) surface. nih.govmdpi.com The chemical structure of these co-adsorbents is paramount. Theoretical studies on derivatives, such as benzo[h]quinolin-10-ol derivatives, have been conducted to elucidate the impact of their structure on DSSC efficiency. mdpi.com

Density Functional Theory (DFT) calculations are employed to explain the beneficial impact of co-adsorbents. mdpi.commdpi.com For instance, studies on commonly used co-adsorbents like cholic acid (CA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) alongside benzo[h]quinoline-based sensitizers help in understanding how their specific structures interact with the dye and the semiconductor surface to improve photovoltaic performance. mdpi.comresearchgate.net The primary function of a co-adsorbent is to occupy space on the TiO2 surface, thereby reducing the formation of dye aggregates which can quench fluorescence and lower efficiency. nih.gov The strategic use of benzo[h]quinolin-10-ol derivatives as co-sensitizers, sometimes in conjunction with co-adsorbents like CDCA, has been shown to yield higher or comparable efficiencies to cells using only expensive commercial dyes. nih.govmdpi.com

Dye-TiO2 System Geometry Optimization and Binding Energy Determination

The interaction between the dye and the TiO2 semiconductor surface is fundamental to the operation of a DSSC. Computational methods are vital for optimizing the geometry of the adsorbed dye-TiO2 system and calculating the binding energy. nih.gov For new benzo[h]quinolin-10-ol cyanoacrylic acid derivatives, DFT has been used to estimate their frontier molecular orbitals and their UV-vis spectra once adsorbed on a TiO2 cluster. nih.govresearchgate.net

The process involves:

Geometry Optimization: Finding the most stable three-dimensional arrangement of the dye molecule on the TiO2 surface. This is crucial as the orientation affects electron injection efficiency.

Binding Energy Calculation: Determining the strength of the bond between the dye's anchoring group (like a cyanoacrylic acid) and the TiO2 surface. A strong binding energy is desirable for the long-term stability of the device.

In studies involving benzo[h]quinolin-10-ol derivatives, a Ti21O54H24 cluster was used to model the TiO2 surface, and the binding energies of the dye-TiO2 species were calculated to understand the stability and nature of the interaction. researchgate.net These calculations help in designing new dyes with optimal anchoring groups and geometries for more efficient electron transfer.

Investigation of Noncovalent Interactions (NCI)

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure, stability, and function of molecular systems. In the context of benzo[h]quinoline, computational methods like Car-Parrinello molecular dynamics (CPMD) and Constrained Density Functional Theory (CDFT) have been used to study these interactions in detail. nih.govnih.gov

A comparative study of intramolecular hydrogen bonds in 10-hydroxybenzo[h]quinoline (B48255) (HBQ) and intermolecular hydrogen bonds in a benzo[h]quinoline-2-methylresorcinol complex revealed key differences. nih.gov The analysis showed that the bridged proton in both systems was localized on the donor side in the gas phase. nih.gov However, simulations of the crystalline phase showed proton-sharing and transfer events, highlighting the significant influence of the molecular environment on noncovalent interactions. nih.gov The Electron Localization Function (ELF) method, another tool to analyze chemical bonding, was also applied to understand the electronic structure changes during these interactions. nih.gov Such detailed investigations are fundamental for designing materials where self-assembly and intermolecular interactions are key, such as in crystal engineering and the development of specific molecular receptors.

Nonlinear Optical (NLO) Properties Analysis

Molecules with significant nonlinear optical (NLO) properties are in high demand for applications in modern photonics and optoelectronics, including signal processing and optical switching. nih.gov Quinoline and its derivatives are recognized for their potential as NLO materials due to their electron-withdrawing nature and capacity for intramolecular charge transfer. nih.gov

Computational DFT studies are a primary method for predicting the NLO response of new molecules. researchgate.net The key parameters calculated are the linear polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. nih.gov Research on quinoline-carbazole compounds has shown that designing molecules with a donor-π-acceptor (D-π-A) structure can lead to promising NLO behavior. researchgate.net

For a series of designed quinoline-carbazole compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to obtain their optimized geometries and NLO properties. nih.govresearchgate.net The results indicated that the designed compounds exhibited significantly enhanced hyperpolarizability values compared to reference molecules, suggesting their suitability for future NLO devices. researchgate.net These computational screenings allow for the rational design of novel materials with tailored NLO properties, guiding synthetic efforts toward the most promising candidates.

Applications in Medicinal Chemistry and Biological Sciences: Mechanistic Insights

Antimicrobial Activity Studies

Derivatives based on the benzo[h]quinoline-carbaldehyde structure have demonstrated notable potential as antimicrobial agents, particularly against bacterial pathogens.

Research into carbaldehyde derivatives of benzo[h]quinoline (B1196314) has shown significant antibacterial efficacy. Specifically, 2-selenolbenzo[h]quinoline-3-carbaldehyde, a close structural analog of Benzo[h]quinoline-2-carbaldehyde, exhibited potent bactericidal activity. researchgate.net This compound displayed considerable inhibition zones against a panel of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. researchgate.net The selenium-containing derivative was found to be more active than its sulfur counterpart, 2-mercaptobenzo[h]quinoline-3-carbaldehyde. researchgate.net

Studies on other related structures, such as benzo[f]quinolinium salts, have also revealed very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and excellent quasi-nonselective antifungal activity against Candida albicans. nih.gov Furthermore, certain quinoline-2-one derivatives have been identified as promising agents against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The proposed mechanism for the antibacterial action of benzo[h]quinoline-carbaldehyde derivatives involves their interaction with bacterial DNA. researchgate.net Studies on 2-mercapto and 2-selenobenzo[h]quinoline-3-carbaldehydes indicate that these compounds can intercalate with DNA. researchgate.net This interaction was investigated through absorption spectra, viscosity, and thermal denaturation studies, which confirmed the DNA-intercalating ability of these molecules, with the selenium derivative showing a stronger binding affinity than the sulfur analog. researchgate.net This intercalation is believed to disrupt DNA replication and transcription, leading to bacterial cell death. researchgate.net

For the related benzo[f]quinolinium salts, in silico studies suggest that their antimicrobial effects may stem from interactions with essential bacterial enzymes like ATP synthase and Topoisomerase II (TOPO II). nih.gov No specific studies detailing the interaction of this compound with FabH were identified in the reviewed literature.

Anticancer and Cytotoxicity Research

The benzo[h]quinoline framework is a key pharmacophore in the development of new anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells.

A variety of benzo[h]quinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, arylated benzo[h]quinolines showed potent cytotoxicity against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Another series of benzo- and tetrahydrobenzo-[h]quinoline derivatives bearing a (dimethylamino)ethylcarboxamide side chain were tested against MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung) cancer cells. nih.gov The results indicated that the saturated tetrahydrobenzo[h]quinolines generally exhibited greater cytotoxicity than their unsaturated benzo[h]quinoline counterparts. nih.gov Compound 6e from this series was particularly effective, with IC₅₀ values ranging from 1.86 to 3.91 μM across all four cell lines. nih.gov

Similarly, derivatives of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline displayed moderate to high inhibitory activities against HepG2 (liver), SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver) tumor cell lines. rsc.org

A crucial aspect of anticancer drug development is selectivity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. Research on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives has shown that most of these compounds exhibit much lower cytotoxicity against the normal human liver cell line HL-7702 compared to their effects on various tumor cell lines. rsc.org This suggests a favorable selectivity profile for this class of compounds. rsc.org Similarly, studies on 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives also included evaluations against the HL-7702 normal cell line to assess their selectivity. rsc.org

The antitumor effects of benzo[h]quinoline derivatives are attributed to several interconnected mechanistic pathways.

DNA Interaction: A primary mechanism is the interaction with DNA. Several benzo[h]quinoline derivatives have been shown to act as DNA-intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netnih.govresearchgate.net This action can inhibit DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov Some derivatives are also reported to inhibit topoisomerase enzymes, which are critical for managing DNA topology during cellular processes. rsc.orgnih.gov

Induction of Apoptosis: Many benzo[h]quinoline compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. nih.govnih.gov This is often triggered by oxidative stress-mediated DNA damage. nih.gov Studies have shown that active arylated benzo[h]quinolines can increase intracellular levels of reactive oxygen species (ROS), leading to the overexpression of DNA damage-response genes like H2AX and ATM. nih.gov The apoptotic cascade is further propagated through the modulation of the Bcl-2 family of proteins, involving the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (such as caspase-3 and caspase-9), which execute the apoptotic program. rsc.orgrsc.org

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, preventing cancer cells from proliferating. For instance, some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been shown to induce S phase arrest in the cell cycle. rsc.org This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), with molecular docking studies suggesting that benzo[h]quinolines can bind to the active site of enzymes like CDK2. nih.govrsc.org

Mechanistic Pathways of Antitumor Activity

DNA Interaction and Binding Mechanisms (e.g., DNA Intercalation, Impeding DNA Synthesis)

Derivatives of benzo[h]quinoline have been identified as potent DNA intercalating agents. nih.gov Intercalation is a primary mechanism by which these compounds exert their cytotoxic effects against cancer cells. This process involves the insertion of their planar aromatic ring system between the base pairs of the DNA double helix.

Spectroscopic studies, including UV and fluorescence spectroscopy with calf thymus DNA (CT-DNA), have confirmed the DNA-interacting capabilities of these compounds. nih.gov Notably, benzo[h]quinolines generally exhibit a stronger interaction with DNA compared to their saturated counterparts, tetrahydrobenzo[h]quinolines. nih.gov Computational docking studies further support the notion that these molecules fit between DNA base pairs, acting as DNA-intercalating agents. nih.govnih.gov This interaction can impede critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. The semi-planar heterocyclic structure of quinolines is crucial for their ability to interact with various biomolecular targets, including DNA. nih.gov By intercalating into the DNA duplex, these compounds can also protect DNA from oxidative damage by reacting with free radicals. nih.gov

Induction of Oxidative Stress and ROS Generation

A key mechanism underlying the anti-cancer activity of arylated benzo[h]quinolines is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov Studies have shown a dramatic increase in intracellular ROS levels in cancer cell lines upon treatment with active benzo[h]quinoline compounds. nih.gov

This elevation in ROS can lead to significant cellular damage, including oxidative damage to DNA. nih.gov The increase in intracellular ROS may also disrupt mitochondrial potential, which is a critical event leading to programmed cell death. nih.gov The over-expression of genes like H2AX and ATM, which are involved in the DNA damage response pathway, has been observed in cancer cells exposed to these compounds, further confirming that oxidative stress-mediated DNA damage is a major pathway for their anti-cancer effects. nih.gov While some quinolines are noted for their ability to chelate iron and inhibit the formation of free radicals, certain derivatives leverage ROS generation as a cytotoxic mechanism. nih.govnih.gov

Modulation of Cell Cycle Arrest (e.g., p21, p27, p53 upregulation)

Benzo[h]quinoline derivatives can exert their antiproliferative effects by modulating the cell cycle. The proteins p21(WAF1/CIP1) and p27(KIP1) are key regulators that can halt cell proliferation, often in response to DNA damage. nih.gov While direct studies on this compound's effect on p21 and p27 are limited, related compounds have been shown to induce cell cycle arrest. For instance, benzo[a]pyrene, another polyaromatic hydrocarbon, induces G2/M cell cycle arrest and the expression of nuclear p21 protein. It also leads to the phosphorylation of the tumor suppressor protein p53, a critical activator of the p21 gene. The inhibition of cyclin-dependent kinases (CDKs), as discussed below, is intrinsically linked to cell cycle arrest, as CDKs are the engines that drive the cell through its various phases.

ProteinRole in Cell CycleObserved Effect by Related Compounds
p21 Cyclin-dependent kinase inhibitor; can arrest the cell cycle in G1/S and G2/M phases.Upregulation induced by related compounds, leading to cell cycle arrest.
p27 Cyclin-dependent kinase inhibitor; primarily controls the G1 to S phase transition.Loss of expression is associated with poor prognosis in some cancers. nih.gov
p53 Tumor suppressor protein; activates DNA repair, induces cell cycle arrest and apoptosis.Phosphorylation and activation by related compounds can trigger cell cycle arrest pathways.
Apoptosis Induction (e.g., Bax upregulation, Bcl-2 downregulation, Caspase-9 and -3 activation, PARP cleavage)

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer agents, and benzo[h]quinoline derivatives are no exception. nih.gov These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. A critical aspect of the intrinsic pathway is the regulation of the mitochondrial membrane, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Studies on quinoline-based compounds have demonstrated their ability to modulate the expression of these key apoptotic regulators. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

The release of cytochrome c initiates a caspase cascade, beginning with the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a well-established marker of apoptosis.

Key Apoptotic Events Induced by Quinoline (B57606) Derivatives:

Bax Upregulation: Promotes apoptosis.

Bcl-2 Downregulation: Inhibits the protein that prevents apoptosis.

Caspase-9 Activation: Initiates the caspase cascade.

Caspase-3 Activation: The primary executioner of apoptosis.

PARP Cleavage: A definitive marker of apoptosis.

Intracellular Calcium (Ca²⁺) Release Mechanisms

While direct studies on this compound are not prevalent, research on related quinone-containing compounds provides insight into potential mechanisms for modulating intracellular calcium (Ca²⁺). The compound 2,5-di-(t-butyl)-1,4-benzohydroquinone (BHQ), for example, is known to induce a biphasic increase in cytosolic Ca²⁺ concentration. This occurs first through the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, followed by an influx of extracellular Ca²⁺.

The mechanism for BHQ appears to involve the inhibition of internal Ca²⁺ pumps that are responsible for sequestering calcium within these stores. This inhibition leads to a passive leak of Ca²⁺ into the cytoplasm. Such a disruption of Ca²⁺ homeostasis is a significant cellular event, as calcium is a crucial second messenger that regulates a multitude of processes, including proliferation and apoptosis. nih.gov It is plausible that benzo[h]quinoline derivatives could operate through similar mechanisms, leveraging the disruption of Ca²⁺ signaling to achieve their biological effects.

Inhibition of Cyclin-Dependent Kinase (CDK) Activity

Cyclin-dependent kinases (CDKs) are essential enzymes that regulate cell cycle progression, and their deregulation is a common feature of cancer. Consequently, CDKs are attractive targets for the development of anti-cancer therapies. Molecular docking studies have revealed that benzo[h]quinolines can effectively bind within the hydrophobic, ATP-binding pocket of CDK2. nih.gov

This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its target substrates and thereby halting cell cycle progression. nih.gov Some quinoline-based inhibitors have even been shown to disrupt the interaction between CDK2 and its activating subunit, cyclin A. The inhibition of CDK activity provides a direct mechanism for the observed cell cycle arrest and antiproliferative properties of these compounds. For example, a pyrazolone (B3327878) derivative of benzo[f]quinoline (B1222042) exhibited strong binding affinity towards the CDK-5 enzyme in docking studies.

Compound ClassTarget CDKMechanism of Action
Arylated Benzo[h]quinolinesCDK2Docking into the hydrophobic ATP-binding pocket. nih.gov
Quinoline-based inhibitorsCDK2/Cyclin ADisruption of the protein-protein interaction and ATP competition.
Benzo[f]quinoline derivativesCDK-5Strong binding affinity in the active site.
Topoisomerase Inhibition Studies

Topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Inhibiting these enzymes leads to DNA damage and cell death, making them established targets for cancer chemotherapy. A range of benzo[h]quinolines have been specifically synthesized and investigated as potential topoisomerase inhibitors.

Studies on related compounds, such as benzazolo[3,2-a]quinolinium chlorides, have shown that their anti-proliferative activity is directly linked to the inhibition of topoisomerase II. These compounds inhibit the relaxation of supercoiled DNA and the decatenation of kinetoplast DNA, both of which are functions mediated by topoisomerase II. The potency of these drugs against topoisomerase II correlates well with their cytotoxicity, strongly suggesting that this enzyme is a major cellular target for this family of compounds.

Antiviral Efficacy and Mechanism of Action

The therapeutic potential of quinoline-based compounds has been extended to the realm of virology, with studies investigating their efficacy against a range of viral pathogens. While research on this compound itself is specific, the broader class of quinoline and benzoquinoline derivatives provides significant insights into its potential antiviral activities.

Selectivity Index Determination

A critical metric in the evaluation of any potential antiviral compound is the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell, signifying a more favorable safety profile for potential therapeutic use.

In studies of quinoline analogues against coronaviruses, the selectivity index has been a key parameter. For chloroquine's activity against HCoV-OC43 in HEL cells, a high selectivity index of 165 was reported. nih.gov Although mefloquine (B1676156) showed potent antiviral activity against several coronaviruses, its high cytotoxicity resulted in less favorable selectivity indexes. nih.gov In contrast, other derivatives like amodiaquine (B18356) and ferroquine (B607439) displayed improved SI values due to their lower cytotoxicity. nih.gov For N-Acylhydrazone derivatives, which share a structural feature with some modified carbaldehydes, selectivity indices as high as 1409.7 against Zika virus (ZIKV) have been reported. urfu.ru These findings underscore the importance of the specific molecular structure in achieving a high selectivity index.

Table 1: Antiviral Activity and Selectivity Index of various Quinoline Derivatives against Coronaviruses This table presents data for related quinoline compounds to provide context for the potential of this compound derivatives.

CompoundVirusCell LineEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Source
ChloroquineHCoV-OC43HEL0.1219.8165 nih.gov
HydroxychloroquineHCoV-OC43HEL0.63>100>159 nih.gov
MefloquineSARS-CoV-2Vero E62.67.12.7 nih.gov
AmodiaquineSARS-CoV-2Vero E60.4313.431 nih.gov
New Quinoline-Morpholine HybridSARS-CoV-2Vero 761.5 ± 1.0Not ReportedNot Reported nih.gov

Insecticidal Activity Assessment

The unique chemical architecture of Benzo[h]quinoline derivatives has also been explored for its potential in agriculture, specifically as insecticidal agents.

Larvicidal Bioassays

Research into a series of newly synthesized pyrrolinone and hydrazone derivatives incorporating a Benzo[h]quinoline core has demonstrated their insecticidal activity against the larvae of Culex pipiens, a common species of mosquito. nih.gov In larvicidal bioassays, several of these derivatives exhibited potent activity. nih.gov Notably, one pyrrolinone derivative (compound 6 in the study) showed the highest efficacy with a 50% lethal concentration (LC₅₀) of 0.4 μg/mL, which surpassed the activity of the conventional insecticide chlorpyrifos. nih.gov All the tested compounds in this particular study showed significant larvicidal effects. researchgate.net

Table 2: Larvicidal Activity of Benzo[h]quinoline Derivatives against Culex pipiens Larvae

CompoundLC₅₀ (μg/mL)Source
Pyrrolinone derivative 60.4 nih.gov
Chlorpyrifos (Reference)Higher than 0.4 nih.gov

Elucidation of Neuroreceptor Target Mechanisms (e.g., Acetylcholinesterase Inhibition, Nicotinic Acetylcholine (B1216132) Receptor Blockage)

The mechanism behind the insecticidal activity of Benzo[h]quinoline derivatives is believed to be their interaction with key neuroreceptors in insects. Molecular docking and molecular dynamics simulations have supported the experimental findings by showing a strong and stable binding of these synthesized compounds to crucial mosquito neuroreceptors. nih.gov

A primary target that has been identified is acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.govresearchgate.net Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect. The potent larvicidal effect of the Benzo[h]quinoline derivatives is thought to be, at least in part, due to their action as AChE inhibitors. nih.govresearchgate.net Furthermore, in silico docking analyses have suggested potential interactions with other neuroreceptors, including nicotinic acetylcholine receptors and sodium channel alpha subunits, indicating that these compounds could have multiple target sites within the insect nervous system. researchgate.net This multi-target potential is a promising feature for developing new insecticides that could help manage the challenge of insecticide resistance. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in numerous diseases. Consequently, compounds with antioxidant properties are of significant interest in medicinal chemistry. Quinoline derivatives, including those related to this compound, have been investigated for their ability to scavenge free radicals.

Studies on quinoline-2-carbaldehyde hydrazone derivatives, synthesized as bioisosteric analogues of melatonin (B1676174) (a known powerful antioxidant), have been conducted to evaluate their in vitro antioxidant activity. nih.gov The antioxidant potential is often assessed using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research on various quinoline derivatives has shown that their antioxidant activity is highly dependent on their specific chemical structure and the nature of their substituents. nih.gov For example, in one study of three different quinoline derivatives (Qui1, Qui2, Qui3), all showed activity against the ABTS radical cation, with Qui2 being the most potent. nih.gov However, when tested against the DPPH radical, only Qui3 showed significant antioxidant potential. nih.gov This highlights the complexity of structure-activity relationships in this class of compounds. Other studies on quinazolinone derivatives, which are structurally related, have also reported promising antioxidant activities in both DPPH and ABTS assays, with some compounds showing IC₅₀ values as low as 26.87 ± 0.23 μM in the DPPH assay. mdpi.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of compounds related to this compound has been evaluated using standard free-radical scavenging assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, are common methods for assessing the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species. mdpi.commdpi.com

While direct studies on this compound are not extensively detailed, research on analogous structures provides significant insight. For instance, a study on 2-chloroquinoline-3-carbaldehydes demonstrated notable radical scavenging activity in the DPPH assay. researchgate.net One specific derivative, compound 1g in the study, exhibited a remarkable 92.96% radical scavenging activity. researchgate.net Other derivatives also showed high activity, ranging from 84.65% to 85.75%. researchgate.net This suggests that the quinoline carbaldehyde framework is a potent scaffold for antioxidant effects. The free aldehyde group, in particular, has been implicated in the ability to scavenge hydroxyl radicals. researchgate.net

Similarly, derivatives of benzo[f]quinoline-2-carbaldehyde, such as thiazole (B1198619) and triazolethione derivatives, were identified as the most potent antioxidants in a series of synthesized compounds. researchgate.net The antioxidant activity of these molecules is often attributed to their ability to delocalize electrons, which confers stability to the radical form. researchgate.net In assays involving both DPPH and ABTS methods, derivatives of related heterocyclic systems have shown that their efficacy can be correlated, though exceptions exist where a compound may show higher activity in one assay over the other. mdpi.com

Table 1: Antioxidant Activity of Related Quinoline Carbaldehyde Derivatives This table presents data from studies on compounds structurally related to this compound to illustrate the antioxidant potential of the general scaffold.

Compound ClassAssayActivity NotedReference
2-Chloroquinoline-3-carbaldehydesDPPHUp to 92.96% radical scavenging researchgate.net
Benzo[f]quinoline-2-carbaldehyde derivatives (thiazole, triazolethione)Antioxidant ScreeningMost potent among tested series researchgate.net
Quinazolinone derivativesDPPH & ABTSShowed promising activity mdpi.com

Note: The data above is for derivatives and analogous structures, not for this compound itself, but indicates the potential of the chemical family.

Protection against Oxidative DNA Damage

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), can inflict severe damage on vital cellular components, including DNA. nih.gov Guanine is the DNA base most susceptible to oxidation, leading to the formation of lesions like 8-oxo-7,8-dihydro-2´-deoxyguanosine (8-oxodGuo), a key biomarker for oxidative DNA damage. nih.govnih.gov Antioxidants can mitigate this damage by neutralizing ROS.

The established free radical scavenging ability of the quinoline scaffold suggests a potential role in protecting against oxidative DNA damage. researchgate.netnih.gov Although direct experimental evidence for this compound in preventing DNA damage is not prominent in the available literature, the antioxidant properties demonstrated by its analogues are a strong indicator of this capability. smolecule.com Compounds that effectively scavenge free radicals can prevent these reactive species from interacting with and damaging nucleic acids. nih.gov For example, studies have shown that certain 8-hydroxyquinoline (B1678124) derivatives can protect cells from oxidative stress, a finding that highlights the role of the aromatic hydroxyl group in conferring stability to the radical form through electron delocalization. researchgate.net

Structure-Activity Relationship (SAR) Analysis in Pharmacological Contexts

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds in drug discovery. For quinoline-based compounds, SAR studies have identified key structural features necessary for their pharmacological effects. nih.gov

Analysis of quinoline derivatives has revealed several critical regions for biological activity:

The C2 Position: Substitutions at this position with bulky, hydrophobic groups are often necessary for inhibitory activity against certain enzymes. nih.gov

The C4 Position: This position frequently requires a carboxylic acid group or its corresponding salt for activity. nih.gov

The Benzo Portion: The substitution pattern on the benzo part of the quinoline ring is also a determinant of activity. nih.gov For instance, in a series of 1,2,6-trisubstituted benzimidazoles, a related heterocyclic system, the nature of the group at the C6 position significantly influenced anti-inflammatory activity. mdpi.com

The Aldehyde Group: The aldehyde functional group at the C2 position in this compound is a reactive site, allowing for the synthesis of various derivatives like hydrazones and Schiff bases, which often exhibit enhanced biological profiles. nih.govresearchgate.net The free aldehyde group itself has been suggested to be crucial for hydroxyl radical scavenging. researchgate.net

In the context of antioxidant activity, the presence of hydroxyl groups on the aromatic ring system generally enhances potency. researchgate.net For antiproliferative activity against cancer cell lines, specific derivatives of 3-chlorobenzo[f]quinoline-2-carbaldehyde, such as pyrazolone and cyanoethanohydrazone derivatives, have shown the most significant potency. nih.gov This indicates that the nature of the substituent derived from the carbaldehyde function is a key determinant of the specific pharmacological outcome.

Investigation of Drug-Likeness and Bioavailability through ADME Profiling

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for determining its potential as a drug candidate. In silico (computational) models are frequently used to predict these pharmacokinetic parameters. nih.gov

Studies on derivatives of benzo[h]quinoline and related structures have shown desirable drug-likeness and oral bioavailability properties. researchgate.net For example, in silico ADME analysis of certain benzo[f]quinoline derivatives revealed high gastrointestinal (GI) absorption and a good bioavailability score of 0.55. nih.gov Similarly, ADME predictions for a series of 2-chloroquinoline-3-carbaldehyde (B1585622) analogues indicated that the synthesized compounds possess reliable ADME properties. researchgate.net

Key parameters often evaluated include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

GI Absorption: Prediction of the compound's absorption from the gastrointestinal tract.

Skin Permeation (Log Kp): Predicts the rate at which a chemical can cross the skin. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to interfere with the metabolism of other drugs, which is a major cause of adverse drug reactions. nih.gov

Table 2: Predicted ADME Properties for Benzoquinoline Derivatives This table collates in silico ADME data for derivatives of benzo[f]quinoline and benzo[h]quinoline to provide an outlook on the potential drug-likeness of the core structure.

Compound SeriesParameterPredicted OutcomeReference
Benzo[f]quinoline DerivativesGI AbsorptionHigh nih.gov
Benzo[f]quinoline DerivativesBioavailability Score0.55 nih.gov
Benzo[f]quinoline DerivativesSkin Permeation (Log Kp)-4.56 to -5.76 cm/s nih.gov
Methoxybenzo[h]quinoline-3-carbonitrilesADME/Tox ProfileDesirable drug-likeness and oral bioavailability nih.gov
2-Chloroquinoline-3-carbaldehyde AnaloguesADME PropertiesFound to be reliable researchgate.net
Benzo[f]quinolinium SaltsADME/Tox ProfileExcellent drug-like properties, low toxicity nih.gov

These computational studies suggest that the benzoquinoline scaffold is a promising framework for the development of orally bioavailable drugs. nih.govresearchgate.net

Applications in Materials Science and Catalysis: Mechanistic Frameworks

Development as Ligands for Metal Complexes in Catalysis

The benzo[h]quinoline (B1196314) framework is prized for its ability to form stable, cyclometalated complexes with transition metals. These complexes often exhibit high thermal stability and unique catalytic activities, stemming from the strong metal-carbon σ-bond formed during cyclometalation.

The aldehyde functional group at the C-2 position of benzo[h]quinoline-2-carbaldehyde is a versatile handle for elaborating the structure into multidentate ligands. A common strategy involves converting the aldehyde into an imine or amine, creating ligands capable of coordinating to a metal center through multiple points.

New tridentate benzo[h]quinoline ligands, referred to as HCNN ligands, have been synthesized for the creation of pincer-type metal complexes. nih.gov The synthesis can begin from precursors like 2-chlorobenzo[h]quinoline (B3188240) or benzo[h]quinoline N-oxide. nih.gov For instance, a class of tridentate ligands derived from benzo[h]quinoline features a -CHR-NH₂ group in the 2-position, which are suitable for synthesizing transition metal complexes for use in catalytic reduction reactions. google.com These ligands are designed to be potentially tridentate, coordinating with a metal through the quinolinic nitrogen, the aminic nitrogen, and a cyclometalated carbon atom. google.comepo.org

A general synthetic pathway can involve the reaction of 2-bromobenzo[h]quinoline, which can be derived from 2-chlorobenzo[h]quinoline. epo.org A patent outlines the synthesis of 4-phenyl-benzo[h]quinoline-2-carbaldehyde, where 2-bromo-4-phenylbenzo[h]quinoline is treated with n-butyl lithium and then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde group. google.com This carbaldehyde can be further modified to produce tridentate ligands. google.com These synthetic routes are crucial for developing ligands that can be used to create highly active and stable catalysts. google.comgoogle.com

Metal complexes featuring benzo[h]quinoline-based ligands have demonstrated significant efficacy in various catalytic reactions, particularly in the hydrogenation and transfer hydrogenation of carbonyl compounds. nih.gov

Ruthenium (Ru) and Osmium (Os) complexes with these tridentate HCNN pincer ligands are highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov For example, complexes of the type [MX(CN'N)(P₂)] (where M = Ru, Os; X = Cl, H; P₂ = a diphosphane) have achieved turnover frequencies (TOFs) as high as 1.8 x 10⁶ h⁻¹ in the reduction of ketones using 2-propanol as the hydrogen source. nih.gov These reactions can be performed with very low catalyst loading (0.001–0.02 mol %). nih.gov The high activity is a key advantage for industrial applications, making processes more economically viable. google.com

The catalysts can be either homogeneous or heterogeneous. google.com While homogeneous catalysts offer high activity and selectivity, heterogeneous systems provide advantages in catalyst separation and recycling. The strong bond between the ligand and the metal in these cyclometalated complexes provides high thermal stability, which is beneficial for catalytic processes. epo.org These catalytic systems are pivotal for the synthesis of alcohols from ketones, aldehydes, and imines, with potential for asymmetric synthesis to produce optically active alcohols. google.com

Table 1: Performance of Benzo[h]quinoline-based Catalysts in Transfer Hydrogenation

Metal CenterLigand TypeSubstrateCatalyst Loading (mol%)Turnover Frequency (TOF) (h⁻¹)Reference
Ruthenium (Ru)Tridentate (HCNN)Ketones0.001 - 0.02up to 1.8 x 10⁶ nih.gov
Osmium (Os)Tridentate (HCNN)Ketones0.02High nih.gov
Ruthenium (Ru)Tridentate (CNN-H)CarbonylsNot SpecifiedGood Results epo.org

Functionality in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, derivatives of this compound are being explored as organic dyes for DSSCs. These cells rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). nih.gov

New benzo[h]quinolin-10-ol derivatives, synthesized from precursors like 10-hydroxybenzo[h]quinoline-9-carboxaldehyde via condensation reactions, have been successfully used as co-sensitizers with the commercial N719 dye. mdpi.com The use of these benzo[h]quinoline derivatives as co-sensitizers has been shown to enhance the power conversion efficiency (PCE) of the solar cell by up to 19% compared to a cell using only N719. mdpi.com This approach not only improves performance but also reduces the required amount of the more expensive ruthenium-based dye. mdpi.com

The effectiveness of benzo[h]quinoline-based dyes in DSSCs is rooted in their electronic structure. nih.gov These molecules are typically designed with a Donor-π-Acceptor (D-π-A) architecture. The benzo[h]quinoline moiety can act as part of the donor or π-conjugated bridge system, while an anchoring group, such as a cyanoacrylic acid unit, serves as the electron acceptor. mdpi.comresearchgate.net

Upon light absorption, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor part of the molecule to the acceptor group. nih.gov This excited state injects an electron into the conduction band of the TiO₂ semiconductor. nih.gov The energy levels of the dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. For efficient electron injection, the LUMO must be higher in energy than the TiO₂ conduction band edge. For effective dye regeneration, the HOMO must be lower in energy than the redox potential of the electrolyte. researchgate.net

Spectroscopic studies on benzo[h]quinolin-10-ol derivatives show absorption bands corresponding to both π-π* transitions within the conjugated system and the crucial ICT band in the visible region. nih.gov Increasing the number of electron-withdrawing anchoring groups can shift the absorption to longer wavelengths (a bathochromic shift), allowing the dye to harvest more of the solar spectrum. nih.gov

Table 2: Photophysical and Photovoltaic Properties of Benzo[h]quinoline-based Dyes

Dye DerivativeAbsorption Max (λmax, nm)Type of TransitionHOMO (eV)LUMO (eV)Role in DSSCReference
Benzo[h]quinolin-10-ol (1a)391Intramolecular Charge Transfer (ICT)-5.97-2.97Co-sensitizer researchgate.net
Benzo[h]quinolin-10-ol (2a)407Intramolecular Charge Transfer (ICT)-6.10-3.00Co-sensitizer researchgate.net

Advanced Materials with Enhanced Electronic and Photonic Properties

The unique photophysical characteristics of the benzo[h]quinoline scaffold make it a valuable component for advanced materials beyond solar cells. Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and as materials exhibiting room-temperature phosphorescence (RTP). smolecule.comnih.gov

The rigid and planar structure of benzo[h]quinoline promotes π-stacking interactions, which can influence the electronic properties of materials in the solid state. acs.org By chemically modifying the core structure, for example by creating donor-acceptor (D-A) conjugates, it is possible to fine-tune the emission properties. nih.gov

Recent research has focused on phenoxazine-quinoline conjugates, where the donor (phenoxazine) and acceptor (quinoline) parts are held in an orthogonal orientation. nih.gov This specific geometry facilitates the harvesting of excited triplet state energy. These molecules exhibit both fluorescence and green-RTP due to the radiative decay from both singlet and triplet charge transfer states. nih.gov The introduction of heavy atoms like chlorine or bromine into the quinoline (B57606) structure can enhance phosphorescence quantum yields through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet state. nih.gov Such materials have potential applications in data security, bioimaging, and advanced sensor technologies. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Benzo[h]quinoline-2-carbaldehyde Architectures

The development of efficient and environmentally friendly synthetic methods is crucial for advancing the research and application of this compound and its derivatives. Current synthetic routes often involve multiple steps, harsh reaction conditions, or the use of transition-metal catalysts, which can limit their industrial applicability. nih.govnih.gov

Future research is expected to focus on the development of novel, atom- and step-economical synthetic strategies. nih.gov One promising approach is the use of metal-free catalysis, which offers a milder and more environmentally friendly alternative to traditional methods. nih.govacs.org For instance, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed for the synthesis of quinoline (B57606) derivatives, avoiding the need for transition metals. nih.govacs.org

Another area of interest is the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov A recently developed method utilizes a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones to produce a variety of benzo[h]quinoline (B1196314) derivatives in high yields. nih.gov This approach allows for the formation of multiple C-C and C-N bonds in a single operation, significantly improving synthetic efficiency. nih.gov

Furthermore, the exploration of new starting materials and reaction pathways will be critical. For example, the use of 2-styrylanilines and 2-methylquinolines as precursors in metal-free synthetic protocols has shown promise for creating diverse quinoline structures. nih.govacs.org The development of such methods with broad substrate scope and good functional group compatibility will be instrumental for the synthesis of complex and medicinally valuable this compound architectures. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Benzo[h]quinoline Derivatives

Strategy Key Features Advantages Challenges/Limitations References
Traditional Methods Multi-step synthesis, use of harsh conditions and/or transition-metal catalysts. Established and well-understood. Can be inefficient, costly, and environmentally unfriendly. nih.govnih.gov
Metal-Free Catalysis Avoids the use of transition metals, often employs milder reaction conditions. Environmentally friendly, potentially lower cost. May require specific substrates or catalysts. nih.govacs.org
One-Pot Synthesis Multiple bond-forming reactions occur in a single reaction vessel. High atom- and step-economy, increased efficiency. Can be sensitive to reaction conditions and substrate scope. nih.gov

| Novel Precursors | Utilization of alternative starting materials like 2-styrylanilines. | Access to diverse and complex molecular architectures. | Availability and synthesis of precursors may be a factor. | nih.govacs.org |

Advanced Mechanistic Investigations in Biological Systems

The benzo[h]quinoline scaffold is a key component of many biologically active natural products and synthetic molecules. nih.gov Derivatives of benzo[h]quinoline have shown potential as antitumor agents, with some compounds exhibiting significant cytotoxicity against various human cancer cell lines. nih.gov

Future research will delve deeper into the mechanisms of action of this compound derivatives in biological systems. This includes identifying specific molecular targets and elucidating the signaling pathways involved in their therapeutic effects. For instance, some 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been shown to induce apoptosis in tumor cells by regulating the expression of apoptotic proteins and inducing cell cycle arrest at the G2/M phase. rsc.org

Advanced techniques such as molecular docking and computational studies will be crucial in understanding the interactions between these compounds and their biological targets, such as DNA. nih.gov Studies have suggested that some benzo[h]quinoline derivatives can act as DNA-intercalating agents, which may contribute to their antitumor activity. nih.gov

Furthermore, investigating the structure-activity relationships (SAR) of these compounds will guide the design of more potent and selective therapeutic agents. nih.govnih.gov By systematically modifying the structure of the benzo[h]quinoline core and its substituents, researchers can optimize their biological activity and pharmacokinetic properties. nih.govnih.gov

Exploration of New Applications in Emerging Technologies

Beyond its biological applications, this compound and its derivatives possess unique photophysical properties that make them promising candidates for applications in emerging technologies. smolecule.com One of the most explored areas is their use in material science, particularly in the development of organic light-emitting diodes (OLEDs). smolecule.com The photoluminescence and potential for self-assembly of these compounds are key properties for this application. smolecule.com

The ability of this compound to act as a ligand for metal complexes opens up possibilities in catalysis, luminescence, and solar energy conversion. smolecule.com As a tetradentate ligand, it can form stable complexes with various metal ions, leading to materials with tailored electronic and optical properties. smolecule.com

Future research will likely focus on the synthesis and characterization of new benzo[h]quinoline-based materials with enhanced performance. This includes the development of novel derivatives with improved charge transport properties for OLEDs and the design of metal complexes with specific catalytic activities. The versatility of the benzo[h]quinoline scaffold allows for fine-tuning of its properties through chemical modification, making it a valuable building block for a wide range of functional materials. smolecule.com

Integration of Multidisciplinary Approaches

The future of research on this compound will increasingly rely on the integration of multidisciplinary approaches. Combining expertise from organic synthesis, medicinal chemistry, materials science, and computational chemistry will be essential to fully unlock the potential of this compound.

Computational methods, such as density functional theory (DFT) calculations, are already being used to propose reaction mechanisms and understand the regioselectivity observed in the synthesis of benzo[h]quinoline derivatives. nih.govdntb.gov.ua These theoretical insights can guide experimental work and accelerate the discovery of new synthetic routes and functional molecules.

In the realm of drug discovery, a combination of synthetic chemistry, biological screening, and computational modeling is necessary to design and develop new therapeutic agents. nih.govrsc.org Similarly, the development of new materials for technological applications requires a collaborative effort between chemists, physicists, and engineers.

By fostering collaborations across different scientific disciplines, researchers can gain a more comprehensive understanding of the fundamental properties of this compound and translate this knowledge into practical applications that address challenges in medicine, technology, and beyond.

Q & A

Q. What are the common synthetic routes for preparing Benzo[h]quinoline-2-carbaldehyde and its derivatives?

this compound is synthesized via condensation reactions. For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form thiosemicarbazone derivatives. This reaction involves nucleophilic attack at the carbonyl-carbon or imino-carbon positions, with elimination of water or HCl, respectively . Key characterization techniques include IR spectroscopy (to confirm loss of carbonyl absorption) and ¹H NMR (to identify NH/NH₂ protons).

Q. How is the antioxidant activity of this compound derivatives evaluated experimentally?

Antioxidant activity is typically assessed using free radical scavenging assays (e.g., DPPH or ABTS). Thiosemicarbazone derivatives of this compound exhibit potent activity, with thiazole and triazolethione derivatives showing the highest efficacy due to their electron-donating substituents. Comparative studies involve measuring IC₅₀ values against reference antioxidants like ascorbic acid .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

  • IR spectroscopy : Detects functional groups (e.g., C=O, C=S, NH).
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons, NH signals) and carbon frameworks.
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions, as demonstrated for 2-chlorobenzo[h]quinoline-3-carbaldehyde .

Q. What are the typical byproducts or competing reactions during the synthesis of this compound derivatives?

Hydrazinolysis of thiosemicarbazones may yield azine derivatives instead of the desired products due to unexpected elimination pathways. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side reactions, as seen in the synthesis of triazolethiones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key parameters include:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance nucleophilic attack.
  • Temperature control : Refluxing ethanol ensures complete reaction without decomposition.
  • Electrophile choice : Carbon-centered electrophiles (e.g., chloroacetyl chloride) favor cyclization to form heterocycles like thiazolidinones .

Q. What strategies address contradictory data in crystallographic vs. spectroscopic analyses of this compound derivatives?

Discrepancies between X-ray structures and NMR/IR data may arise from dynamic equilibria (e.g., keto-enol tautomerism). Validate results using:

  • DFT calculations : To model stable conformers.
  • Variable-temperature NMR : To detect tautomeric shifts.
  • Crystallographic refinement tools (e.g., SHELXL): For accurate bond-length and angle measurements .

Q. How do computational methods enhance the design of this compound-based antioxidants?

  • Molecular docking : Predicts binding affinities to antioxidant enzymes (e.g., superoxide dismutase).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with radical scavenging activity.
  • ADMET profiling : Evaluates pharmacokinetic properties for drug development .

Q. What are the challenges in scaling up this compound synthesis for pharmacological studies?

  • Purification issues : Column chromatography is often required to isolate pure heterocyclic derivatives.
  • Regioselectivity : Competing nucleophilic sites (carbonyl vs. imino carbons) necessitate precise stoichiometric control.
  • Safety protocols : Handling chlorinated intermediates (e.g., 3-chlorobenzo[f]quinoline-2-carbaldehyde) requires inert atmospheres due to toxicity .

Q. How does the electronic structure of this compound influence its reactivity in multicomponent reactions?

The aldehyde group acts as an electrophilic center, while the quinoline nitrogen participates in hydrogen bonding. This dual reactivity enables applications in Rh(III)-catalyzed C−H functionalizations, such as synthesizing indolo[2,1‐a]isoquinolines. Steric effects from substituents (e.g., chloro groups) modulate reaction pathways .

Methodological Considerations

Q. What protocols are recommended for resolving structural ambiguities in benzoquinoline derivatives?

Combine single-crystal X-ray diffraction (validated via SHELX software) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) to assign proton-carbon correlations .

Q. How can researchers mitigate oxidative degradation during storage of this compound derivatives?

Store compounds in amber vials under argon at –20°C. Add stabilizers (e.g., BHT) to prevent autooxidation. Monitor purity via HPLC with UV detection at λ = 254 nm .

Emerging Research Directions

Q. What novel applications of this compound are emerging in medicinal chemistry?

Recent studies explore its use as a precursor for:

  • Anticancer agents : Via incorporation into combretastatin analogs.
  • Antimicrobial scaffolds : By functionalizing the aldehyde group with heterocyclic moieties.
  • Fluorescent probes : Leveraging the quinoline core’s inherent luminescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.